molecular formula C18H11Cl3N4OS B2740025 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether CAS No. 341968-32-9

6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether

Cat. No.: B2740025
CAS No.: 341968-32-9
M. Wt: 437.72
InChI Key: SYUPGBVHZYNVIA-UHFFFAOYSA-N
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Description

6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether is a synthetic organic compound characterized by a complex structure involving a pyrazolopyrimidine core and a trichlorophenyl ether moiety. The intricate connectivity and functional groups of this compound render it of significant interest in multiple scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether typically begins with the preparation of the pyrazolopyrimidine scaffold. Common steps involve:

  • Cyclization reactions: : Formation of the pyrazolo[3,4-d]pyrimidine core from suitable precursors.

  • Substitution reactions: : Incorporating the 6-methylsulfanyl and 1-phenyl groups under controlled conditions.

  • Etherification: : Formation of the trichlorophenyl ether linkage through nucleophilic substitution reactions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. This often involves:

  • High-throughput synthesis: : Utilizing automated systems to increase yield and efficiency.

  • Green chemistry approaches: : Reducing the use of hazardous solvents and reagents, ensuring sustainable practices.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions, including:

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : Certain functional groups, especially within the aromatic rings, can undergo reduction under specific conditions.

  • Substitution: : Various substitution reactions can occur, particularly at the phenyl and trichlorophenyl groups.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, Raney nickel for hydrogenation reactions.

Major Products Formed

Depending on the reaction, the major products can include:

  • Sulfoxides and sulfones: from oxidation.

  • Dechlorinated derivatives: from reduction.

  • Substituted phenyl ethers: from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is often used as a precursor for more complex molecules

Biology

Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors, particularly targeting kinases involved in disease pathways.

Medicine

In medicinal chemistry, 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether and its analogs are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.

Industry

Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyrimidines and phenyl ethers, such as:

  • 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: .

  • Trichlorophenyl ethers: with varying substitution patterns.

Highlighting Uniqueness

What sets 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether apart is its specific functional group arrangement, conferring unique chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to advanced therapeutic research.

And there you have it, a detailed dive into the world of this fascinating compound! What's next?

Properties

IUPAC Name

6-methylsulfanyl-1-phenyl-4-(2,4,5-trichlorophenoxy)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl3N4OS/c1-27-18-23-16-11(9-22-25(16)10-5-3-2-4-6-10)17(24-18)26-15-8-13(20)12(19)7-14(15)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUPGBVHZYNVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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